molecular formula C16H18N2O2 B2581406 1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one CAS No. 1024480-51-0

1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2581406
CAS No.: 1024480-51-0
M. Wt: 270.332
InChI Key: YWIJIPISLBSBFK-UHFFFAOYSA-N
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Description

1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Applications

Indoles are pivotal in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles, including derivatives similar to the query compound, is of significant interest. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting nine strategic approaches. This classification underscores the importance of indoles in drug development, material science, and as intermediates in organic synthesis. The diverse methods for indole synthesis reflect the compound's versatility and potential utility in creating novel therapeutic agents and materials (Taber & Tirunahari, 2011).

Methoxypyrazines in Natural Products

Methoxypyrazines, compounds structurally related to the query compound through the methoxypyridinyl moiety, are known for their potent odorant properties. These compounds are studied for their role in the flavor profile of wines and other food products. Lei et al. (2018) reviewed the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes, highlighting the importance of these compounds in imparting distinct sensory attributes to wine. This research indicates potential applications of related compounds in food science, agriculture, and the study of natural product biosynthesis (Lei et al., 2018).

Antioxidant Applications

The structural resemblance of the query compound to ethoxyquin analogues suggests potential antioxidant applications. Ethoxyquin and its analogues have been researched for their ability to protect polyunsaturated fatty acids in fish meal from oxidation, indicating the compound's utility in food preservation and the stabilization of industrial materials (de Koning, 2002).

Hepatic Protection

Indole derivatives, including I3C and its major derivatives, have shown protective effects on chronic liver injuries. Wang et al. (2016) discussed the pleiotropic protective roles of these compounds, which include anti-fibrosis, anti-tumor, and antioxidant effects. The structural features of the query compound suggest potential exploration in this domain, especially concerning hepatic protection and the modulation of metabolic pathways (Wang et al., 2016).

Sustainable Chemical Feedstocks

Research into sustainable chemical feedstocks, such as the conversion of biomass to furan derivatives, reflects the broader context within which a compound like "1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one" might find application. The work by Chernyshev et al. (2017) on utilizing biomass for the production of valuable chemicals underscores the potential of structurally complex molecules derived from renewable resources in contributing to sustainable industrial chemistry (Chernyshev et al., 2017).

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-6-14-13(15(19)7-10)8-11(2)18(14)12-4-5-16(20-3)17-9-12/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJIPISLBSBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CN=C(C=C3)OC)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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